molecular formula C13H23NO3 B14030279 tert-Butyl 6-hydroxyoctahydro-1H-indole-1-carboxylate

tert-Butyl 6-hydroxyoctahydro-1H-indole-1-carboxylate

Cat. No.: B14030279
M. Wt: 241.33 g/mol
InChI Key: GWGCJIFNDCTRKK-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxyoctahydro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyl group, and an octahydroindole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxyoctahydro-1H-indole-1-carboxylate typically involves the reaction of an indole derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxyoctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the indole ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a fully saturated indole ring.

Scientific Research Applications

tert-Butyl 6-hydroxyoctahydro-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxyoctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-hydroxy-1H-indole-1-carboxylate: A similar compound with a hydroxyl group on the indole ring.

    tert-Butyl 1-indolecarboxylate: Another related compound with a tert-butyl group on the indole ring.

Uniqueness

tert-Butyl 6-hydroxyoctahydro-1H-indole-1-carboxylate is unique due to its octahydroindole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications in scientific research.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 6-hydroxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h9-11,15H,4-8H2,1-3H3

InChI Key

GWGCJIFNDCTRKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(CC2)O

Origin of Product

United States

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